(S)-Ethyl 4-bromo-3-hydroxybutanoate is an organic compound with the molecular formula CHBrO and a molecular weight of 211.05 g/mol. This compound is classified as a chiral intermediate and is significant in various fields, including organic chemistry, medicinal chemistry, and biochemistry. Its structure features a bromo group and a hydroxyl group attached to a butanoate backbone, making it a versatile compound for further chemical transformations and applications in scientific research.
(S)-Ethyl 4-bromo-3-hydroxybutanoate can be sourced from chemical suppliers and research institutions that specialize in organic compounds. It is classified under several categories due to its structural characteristics:
The synthesis of (S)-Ethyl 4-bromo-3-hydroxybutanoate typically involves the reaction of (S)-3-hydroxybutyric acid with bromoethanol. This reaction can be catalyzed under acidic or basic conditions to facilitate the formation of the ester bond.
In industrial settings, advanced techniques such as continuous flow reactors may be employed to enhance yield and purity. Catalysts are often utilized to optimize reaction conditions, while purification methods like distillation and crystallization are critical for obtaining high-quality products suitable for various applications .
(S)-Ethyl 4-bromo-3-hydroxybutanoate undergoes several types of chemical reactions:
Common reagents used in these reactions include:
Major products formed from these reactions include:
The mechanism of action for (S)-Ethyl 4-bromo-3-hydroxybutanoate involves its interaction with specific enzymes that recognize its chiral center. The compound may serve as a substrate for enzymatic reactions, leading to the formation of biologically active molecules through stereospecific pathways. This stereochemistry is crucial for its biological activity, influencing how it interacts with various biochemical pathways .
Relevant safety data includes hazard statements indicating potential risks such as irritation upon contact with skin or eyes, necessitating appropriate safety precautions during handling .
(S)-Ethyl 4-bromo-3-hydroxybutanoate has diverse applications across multiple scientific fields:
(S)-Ethyl 4-bromo-3-hydroxybutanoate (CAS: 95537-36-3; C₆H₁₁BrO₃) is a vital chiral building block for pharmaceuticals and complex organic molecules. Its synthetic accessibility in high enantiomeric purity presents significant challenges and opportunities in asymmetric synthesis. This review comprehensively analyzes contemporary enantioselective methodologies for its production, emphasizing biocatalytic reductions, cofactor engineering, chemoenzymatic optimizations, and emerging metal-catalyzed approaches.
The enzymatic reduction of prochiral ethyl 4-bromo-3-oxobutanoate represents the most established industrial route to (S)-ethyl 4-bromo-3-hydroxybutanoate. This transformation leverages ketoreductases (KREDs) within whole microbial cells or as isolated enzymes, enabling highly stereoselective carbonyl reduction under mild conditions. Geotrichum candidum (IFO 4597) exhibits exceptional proficiency, achieving near-quantitative yields and >99% enantiomeric excess (ee) for the (S)-enantiomer under optimized fermentation conditions [1] [4]. This microorganism inherently produces multiple oxidoreductases; however, careful strain selection and cultivation ensure the dominance of the desired (S)-selective activity.
Engineered recombinant KREDs offer superior control and efficiency compared to wild-type whole cells. Modern enzyme engineering platforms, particularly directed evolution combined with high-throughput ee screening, have yielded KRED variants with enhanced activity, stability, and specificity for ethyl 4-bromo-3-oxobutanoate [4]. Immobilization techniques further augment industrial viability. For instance, cross-linked enzyme aggregates (CLEAs) of engineered KREDs facilitate catalyst recycling, improve thermal stability, and simplify downstream processing, significantly reducing production costs [4] [7]. Cofactor regeneration, essential for economic feasibility, is efficiently achieved using isopropanol (substrate-coupled approach) or glucose/glucose dehydrogenase (GDH) systems [4].
Table 1: Biocatalytic Reduction of Ethyl 4-Bromo-3-oxobutanoate to (S)-Ethyl 4-Bromo-3-hydroxybutanoate
Biocatalyst Type | Specific Example | Yield (%) | ee (%) | Key Features/Advantages | Reference Context |
---|---|---|---|---|---|
Wild-Type Whole Cell | Geotrichum candidum IFO 4597 | >95 | >99 (S) | Broad substrate tolerance; High natural selectivity | [1] |
Engineered Isolated KRED | Evolved KRED variant (e.g., from Lactobacillus kefir) | >90 | >99.9 (S) | Exceptional specificity; Tolerant to higher substrate loads; Engineered for cofactor preference | [4] [7] |
Immobilized KRED | CLEAs of engineered KRED + GDH | >95 (over 5 cycles) | >99.5 (S) | Recyclable; Enhanced operational stability; Integrated cofactor regeneration | [4] |
The stereochemical outcome of microbial reductions using Geotrichum candidum is profoundly influenced by the nature of the cofactor (NADH vs. NADPH) utilized by its intracellular oxidoreductases. Research demonstrates that G. candidum possesses at least two distinct oxidoreductases with opposing enantiopreferences for ethyl 4-halo-3-oxobutanoates [1] [4]. Crucially, the "(R)-enzyme" is primarily dependent on NADH, while the "(S)-enzyme" exhibits dependence on NADPH. This cofactor specificity provides a powerful lever for stereochemical control.
Modulating the cofactor pool within the cell, or supplying specific cofactors to acetone-dried cell preparations (APG4), allows deliberate steering of the reaction towards the desired enantiomer. For (S)-ethyl 4-bromo-3-hydroxybutanoate synthesis, strategies favoring NADPH generation or utilization are employed. This can be achieved by:
Table 2: Cofactor Influence on Stereoselectivity in Geotrichum candidum Reduction of Ethyl 4-Bromo-3-oxobutanoate
Cofactor Context | Predominant Product Configuration | Proposed Mechanism | Utility for (S)-Isomer | Reference Context |
---|---|---|---|---|
NADH Availability (e.g., via IPA oxidation) | (R) | Activation of thermolabile NADH-dependent "(R)-enzyme" | Detrimental - competes with (S)-formation | [1] |
NADPH Availability (e.g., Glucose/GDH) | (S) | Activation of NADPH-dependent "(S)-enzyme"; Engineered GDH ensures specific NADP⁺ reduction | Essential - Drives reaction to (S)-product | [1] [4] |
APG4 + NADPH | (S) | Direct activation of NADPH-dependent (S)-selective oxidoreductase in cell-free system | High yield and selectivity achievable | [1] |
While biocatalysis dominates current manufacturing, transition metal-catalyzed asymmetric hydrogenation of β-keto esters presents a complementary chemical route to chiral β-hydroxy esters like (S)-ethyl 4-bromo-3-hydroxybutanoate. This approach involves hydrogenating ethyl 4-bromo-3-oxobutanoate using chiral metal complexes under hydrogen pressure.
State-of-the-art catalysts include:
Key challenges for hydrogenation include:
Table 3: Comparison of Primary Synthesis Routes for (S)-Ethyl 4-bromo-3-hydroxybutanoate
Synthesis Method | Representative Catalyst/System | Typical ee (%) | Key Advantages | Key Challenges/Limitations | Industrial Viability |
---|---|---|---|---|---|
Biocatalysis (Whole Cell) | Geotrichum candidum (NADPH driven) | >99 (S) | High selectivity; Mild conditions; Single step | Substrate/product inhibition; Downstream processing | High (Well-established) |
Biocatalysis (Isolated KRED) | Engineered KRED + GDH (Co-immobilized) | >99.9 (S) | Exceptional ee; High volumetric productivity; Recyclable | Enzyme production cost; Cofactor cost (mitigated by regen) | Very High (Increasing adoption) |
Asymmetric Hydrogenation | Ru(II)-(S)-BINAP/(S)-DAIPEN | 90-98 (S) | Familiar technology (chemical plants); High activity | Dehalogenation risk; High catalyst cost; Pressure required | Moderate (Requires optimization) |
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5